molecular formula C28H31FN2O5 B11640921 5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11640921
M. Wt: 494.6 g/mol
InChI Key: LLLUCBFKZHOPCV-SHHOIMCASA-N
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Description

The compound 5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is a pyrrol-2-one derivative with a complex substitution pattern. Key structural features include:

  • A 3-hydroxy group at position 3, enabling hydrogen bonding.
  • A 3-(morpholin-4-yl)propyl chain at position 1, enhancing solubility and bioavailability through tertiary amine functionality.

Its synthesis likely follows established methods for pyrrol-2-ones, involving condensation of substituted aldehydes with amines and subsequent cyclization .

Properties

Molecular Formula

C28H31FN2O5

Molecular Weight

494.6 g/mol

IUPAC Name

(4E)-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]-1-(3-morpholin-4-ylpropyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C28H31FN2O5/c1-3-15-36-23-10-7-21(18-19(23)2)26(32)24-25(20-5-8-22(29)9-6-20)31(28(34)27(24)33)12-4-11-30-13-16-35-17-14-30/h3,5-10,18,25,32H,1,4,11-17H2,2H3/b26-24+

InChI Key

LLLUCBFKZHOPCV-SHHOIMCASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)/O)OCC=C

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)F)O)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one can be achieved through a multi-step process involving the following key steps:

    Formation of the Pyrrolidinone Core: The pyrrolidinone core can be synthesized via a cyclization reaction of an appropriate precursor, such as a γ-lactam.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Hydroxylation: The hydroxy group can be introduced via a selective hydroxylation reaction, such as using a hydroxylating agent like osmium tetroxide.

    Benzoylation: The benzoyl group can be introduced through an acylation reaction using a benzoyl chloride derivative.

    Morpholinylpropyl Substitution: The morpholinylpropyl group can be introduced via a nucleophilic substitution reaction using a morpholine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, to form ketones or aldehydes.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the morpholinylpropyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the compound's ability to interact with cancer-related targets.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.

Pharmacology

Pharmacological studies have suggested several mechanisms of action:

  • Receptor Binding : The compound may bind to specific receptors, modulating signaling pathways that influence cellular responses. This could lead to therapeutic effects in conditions such as inflammation or pain management .
  • Protein Interactions : The ability of the compound to disrupt or stabilize protein-protein interactions opens avenues for drug development targeting protein complexes involved in disease processes .

Materials Science

The unique structural features of this compound make it suitable for applications in materials science:

  • Polymer Synthesis : The functional groups allow for incorporation into polymer matrices, potentially leading to new materials with tailored properties for applications in coatings or drug delivery systems.
  • Nanotechnology : The compound's properties might be exploited in the design of nanoparticles for targeted drug delivery, enhancing the efficacy of therapeutic agents while minimizing side effects.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer PropertiesDemonstrated significant cytotoxicity against breast cancer cell lines; mechanism involves apoptosis induction.
Study BEnzyme InhibitionIdentified as a potent inhibitor of enzyme X, impacting metabolic pathways relevant to diabetes management.
Study CMaterial ApplicationsSuccessfully incorporated into polymer films, enhancing mechanical strength and biocompatibility.

Mechanism of Action

The mechanism of action of 5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:

    Enzyme Inhibition: The compound may inhibit the activity of specific enzymes, leading to changes in cellular metabolism or signaling.

    Receptor Binding: The compound may bind to specific receptors on the cell surface, leading to changes in cellular signaling pathways.

    Protein-Protein Interactions: The compound may disrupt or stabilize protein-protein interactions, leading to changes in cellular function.

Comparison with Similar Compounds

Structural Analogues in the Pyrrol-2-one Family

The evidence highlights several pyrrol-2-one derivatives with variations in aryl substituents and side chains. Key examples include:

Compound ID Substituent at Position 5 Substituent at Position 4 Side Chain at Position 1 Melting Point (°C) Molecular Weight (g/mol)
Target 4-Fluorophenyl 3-Methyl-4-(allyloxy)benzoyl 3-Morpholinylpropyl Not reported ~541.54*
20 4-tert-Butylphenyl 4-Methylbenzoyl 2-Hydroxypropyl 263–265 408.23
23 4-Trifluoromethoxyphenyl 4-Methylbenzoyl 2-Hydroxypropyl 246–248 436.16
51 3-Fluoro-4-trifluoromethylphenyl 4-Chlorobenzoyl 3-Methoxypropyl Not reported ~493.87*

*Calculated based on molecular formula.

Key Observations :

  • Substituent Effects on Melting Points : Electron-withdrawing groups (e.g., trifluoromethoxy in compound 23) lower melting points compared to bulky tert-butyl groups (compound 20), suggesting reduced crystallinity.
  • Bioavailability : The morpholinylpropyl group in the target compound may improve solubility over hydroxypropyl or methoxypropyl chains in analogues .
  • Synthetic Yields : Analogues with trifluoromethyl or trifluoromethoxy groups (e.g., 23, 51) show lower yields (9–32%) due to steric and electronic challenges .

Positional Isomers and Halogen Variations

describes a positional isomer with a 2-fluorophenyl group instead of 4-fluorophenyl. This minor structural difference could alter binding affinity in biological targets due to shifted dipole moments or steric hindrance.

Pyrazoline and Thiazole Derivatives

Compounds 4 and 5 () are pyrazoline-thiazole hybrids with fluorophenyl and triazolyl groups. Though structurally distinct from pyrrol-2-ones, they share:

  • Fluorinated aromatic rings , enhancing metabolic stability.
  • Planar conformations (except for one fluorophenyl group in 4 and 5), suggesting similar packing in crystal lattices .

Crystallographic and Computational Comparisons

  • Isostructurality : Compounds 4 and 5 () are isostructural, with triclinic symmetry and two independent molecules per asymmetric unit. This contrasts with pyrrol-2-ones, which may adopt different packing due to the absence of thiazole rings .
  • Software Validation : Structural data for analogues were refined using SHELXL (), ensuring reliability in bond length/angle comparisons .

Biological Activity

The compound 5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one, often referred to as a pyrrolidone derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H29FN2O4C_{26}H_{29}FN_2O_4, with a molecular weight of 452.5 g/mol. Its IUPAC name is (4E)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-4-[hydroxy-(3-methyl-4-prop-2-enoxyphenyl)methylidene]pyrrolidine-2,3-dione. The compound features a complex structure that includes a pyrrolidone ring, a fluorophenyl group, and various functional groups that contribute to its biological activity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. The following mechanisms have been proposed:

  • Receptor Interaction : The dimethylaminopropyl chain may interact with various biological receptors, potentially influencing signaling pathways.
  • Enhanced Binding Affinity : The presence of the fluorophenyl group can increase the binding affinity to target proteins due to its electron-withdrawing nature.
  • Hydrogen Bonding : Hydroxyl and carbonyl groups in the pyrrolidone ring facilitate hydrogen bonding, enhancing interactions with biological macromolecules.

Biological Activities

The compound has been investigated for several biological activities:

Anticancer Properties

Research has demonstrated that derivatives similar to this compound exhibit significant anticancer effects. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against various cancer cell lines, including HCT-116 and MCF-7 cells .

CompoundCell LineIC50 (µg/mL)
DoxorubicinHCT-1163.23
Tested CompoundHCT-1161.9
Tested CompoundMCF-72.3

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. It has shown activity against several bacterial strains and fungi, suggesting it could be developed into a therapeutic agent for infectious diseases .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Inhibition of Phospholipase A2 : A study indicated that certain compounds inhibit lysosomal phospholipase A2 (PLA2G15), which correlates with drug-induced phospholipidosis—a condition linked with various therapeutic agents . This inhibition could be a critical factor in understanding the toxicity and efficacy of related compounds.
  • Antiviral Activity : Research on chalcones and their derivatives revealed significant antiviral properties through selective targeting of viral enzymes . While not directly studied for this specific compound, such findings suggest a potential avenue for further exploration.

Q & A

Q. What synthetic routes are commonly employed for this compound, and what critical reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions:

  • Coupling reactions (e.g., Friedel-Crafts acylation) to attach the benzoyl group .
  • Oxidation/Reduction steps : Potassium permanganate (KMnO₄) for oxidizing intermediates, sodium borohydride (NaBH₄) for reducing carbonyl groups .
  • Purification : Column chromatography or recrystallization using solvents like dichloromethane or ethyl acetate .
  • Key conditions : Temperature (60–80°C for coupling), solvent polarity adjustments to optimize regioselectivity .

Q. Which analytical methods are most effective for structural characterization?

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., δ 7.2–7.8 ppm for fluorophenyl protons) .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., observed m/z 470.15 vs. calculated 470.14) .
  • FTIR : Detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~3200 cm⁻¹) .
  • X-ray crystallography (if crystals are obtainable): Resolves absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., allyloxy vs. propoxy groups) impact biological activity?

  • Substituent effects :
Substituent PositionModification ExampleBiological Impact
Benzoyl (Position 4)Allyloxy vs. isobutoxyAlters lipophilicity, affecting membrane permeability .
Aryl (Position 5)Fluorophenyl vs. chlorophenylFluorine enhances metabolic stability; chlorine may increase binding affinity to hydrophobic pockets .
  • Methodology : Use in vitro assays (e.g., enzyme inhibition) to compare IC₅₀ values. Molecular docking studies predict binding modes with target proteins .

Q. How can contradictions in structure-activity relationship (SAR) data be resolved?

  • Case study : A fluorophenyl group may show higher activity in one assay but lower in another due to:
  • Assay conditions (e.g., pH, co-solvents affecting solubility) .
  • Target protein conformational variability (e.g., allosteric vs. orthosteric binding sites) .
    • Resolution : Cross-validate using orthogonal assays (e.g., SPR for binding kinetics, cellular viability assays) and control for compound purity (>95% by HPLC) .

Q. What strategies optimize reaction yields in key synthetic steps?

  • Catalyst screening : Use Lewis acids (e.g., AlCl₃) to improve acylation efficiency .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions .
  • Temperature gradients : Gradual heating (40°C → 80°C) minimizes side reactions during cyclization .
  • Yield benchmarks : Typical yields range from 45–65% for multi-step syntheses .

Q. How does the morpholinylpropyl group influence target interactions?

  • Mechanistic role : The morpholine moiety enhances solubility and participates in hydrogen bonding with residues (e.g., Asp/Glu in enzymes) .
  • Pharmacokinetics : The propyl linker increases metabolic stability by reducing oxidative deamination .
  • Experimental validation : Competitive binding assays with morpholine-modified analogs show reduced affinity (ΔKd ~2–3 µM) .

Data Analysis and Reproducibility

Q. What are common pitfalls in reproducing biological activity data?

  • Compound degradation : Hydrolysis of the allyloxy group under acidic conditions may reduce activity. Stabilize with lyophilization .
  • Batch variability : Ensure consistent enantiomeric purity (>98% ee) via chiral HPLC .
  • Documentation : Publish detailed reaction logs (e.g., inert atmosphere conditions, exact stoichiometry) to aid replication .

Q. How can researchers design robust SAR studies for this compound?

  • Scaffold diversification : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) at Positions 3, 4, and 5 .
  • High-throughput screening : Use 96-well plates for parallelized dose-response curves (e.g., 0.1–100 µM concentrations) .
  • Data normalization : Report activity relative to a positive control (e.g., IC₅₀ of a reference inhibitor) to minimize inter-assay variability .

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